1-(3-Bromobenzoyl)piperidine-2-carboxamide
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Overview
Description
1-(3-Bromobenzoyl)piperidine-2-carboxamide is an organic compound with the molecular formula C13H15BrN2O2 and a molecular weight of 311.17 g/mol It is a piperidine derivative, characterized by the presence of a bromobenzoyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzoyl)piperidine-2-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with piperidine-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzoyl)piperidine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution Reactions: Formation of substituted benzoyl derivatives.
Reduction Reactions: Formation of benzyl alcohol derivatives.
Oxidation Reactions: Formation of N-oxides and other oxidized products.
Scientific Research Applications
1-(3-Bromobenzoyl)piperidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzoyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring may also interact with hydrophobic pockets in the target molecules, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzoyl)piperidine-2-carboxamide: Similar structure but with the bromine atom at the 4-position of the benzoyl group.
1-(3-Chlorobenzoyl)piperidine-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromobenzoyl)piperidine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the piperidine ring.
Uniqueness
1-(3-Bromobenzoyl)piperidine-2-carboxamide is unique due to the specific positioning of the bromine atom and the carboxamide group, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1-(3-bromobenzoyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-10-5-3-4-9(8-10)13(18)16-7-2-1-6-11(16)12(15)17/h3-5,8,11H,1-2,6-7H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYRNWATFUDROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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